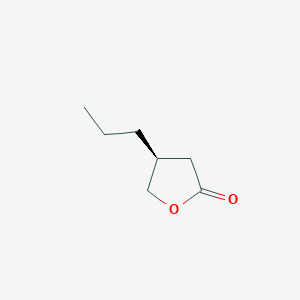
(4S)-4-Propyloxolan-2-one
Übersicht
Beschreibung
“(4S)-4-Propyloxolan-2-one” is a chemical compound with the molecular formula C7H12O2 . It falls under the category of aliphatics, impurities, pharmaceutical standards, intermediates, and fine chemicals . Its synonyms include “(S)-4-Propyldihydrofuran-2(3H)-one” and "2(3H)-Furanone, dihydro-4-propyl-, (S)-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 128.083729621 g/mol .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 128.17 g/mol . It has 2 hydrogen bond acceptors and 2 rotatable bonds . The topological polar surface area of the molecule is 26.3 Ų .Wissenschaftliche Forschungsanwendungen
Herbicide Toxicity and Mutagenicity Studies : Research conducted by Zuanazzi, Ghisi, and Oliveira (2020) in "Chemosphere" highlights the use of 2,4-D herbicides, structurally related to (4S)-4-Propyloxolan-2-one, in agriculture and urban pest control. The study emphasizes the importance of understanding the molecular biology and gene expression related to 2,4-D herbicides for future toxicology and mutagenicity research (Zuanazzi, Ghisi, & Oliveira, 2020).
Antioxidant Activities of Sedatives : Tsuchiya et al. (2001) in the "American Journal of Respiratory and Critical Care Medicine" compared the antioxidant activities of sedatives like propofol and midazolam. This study is relevant due to the chemical similarities between these compounds and this compound, exploring their potential in mitigating oxidative stress in critically ill patients (Tsuchiya et al., 2001).
Herbicide Discovery and Synthesis : Wang et al. (2016) in the "Journal of Agricultural and Food Chemistry" discuss the synthesis and potential of certain herbicidal compounds, which is relevant to the chemical properties of this compound. The study focuses on the discovery of novel herbicides and their application in agriculture (Wang et al., 2016).
Synthesis of Dioxolane Analogues : Thurkauf et al. (1992) in the "Journal of Medicinal Chemistry" examined dioxolane analogues, which share a common structural motif with this compound. This research provides insights into the synthesis and structure-activity relationships of these compounds (Thurkauf et al., 1992).
Water-Soluble Derivatives for Anticancer Activity : Liu et al. (2014) in the "Journal of Inorganic Biochemistry" synthesized a water-soluble derivative of heptaplatin, which is structurally related to this compound. This research is significant for understanding the anticancer activity and toxicity of such compounds (Liu et al., 2014).
Effects of Aryloxypropanolamines in Pulmonary Artery : Leblais et al. (2004) in the "Journal of Pharmacology and Experimental Therapeutics" studied the effects of aryloxypropanolamines, related to this compound, on the contraction of the rat intrapulmonary artery. This research offers insights into the potential cardiovascular effects of such compounds (Leblais et al., 2004).
Eigenschaften
IUPAC Name |
(4S)-4-propyloxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-6-4-7(8)9-5-6/h6H,2-5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTUTJMZAZZKAZ-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CC(=O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548558 | |
| Record name | (4S)-4-Propyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63095-60-3 | |
| Record name | (4S)-4-Propyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


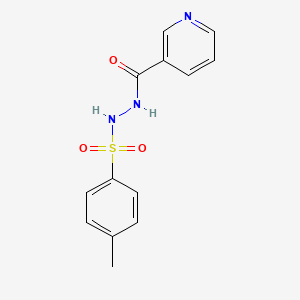


![1-Oxa-6-thiaspiro[2.5]octane 6,6-dioxide](/img/structure/B3055037.png)
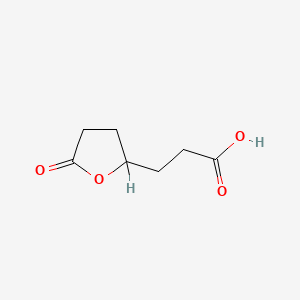

![2-[Benzyl(butyl)amino]-1-(4-chlorophenyl)ethanol](/img/structure/B3055043.png)
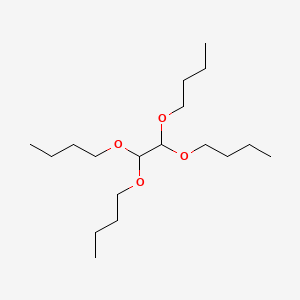
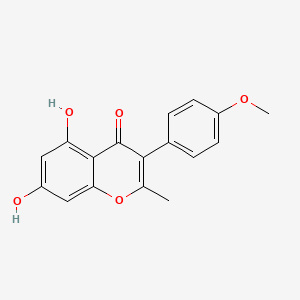
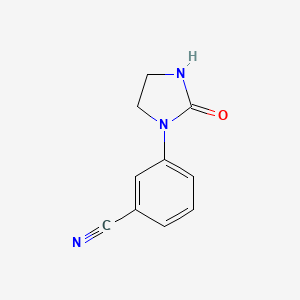
![7-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B3055049.png)
![Methyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B3055051.png)


